3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
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Overview
Description
3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that features a thiophene ring fused with a pyrrolo[3,2-c]pyridin-2-one structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one typically involves the condensation of thiophene-2-carboxaldehyde with a suitable pyrrolo[3,2-c]pyridin-2-one precursor. The reaction is often carried out under reflux conditions in the presence of a base such as piperidine or pyrrolidine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde and thiophene-2-acetic acid.
Pyrrolo[3,2-c]pyridin-2-one derivatives: Compounds such as 1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one and its various substituted derivatives.
Uniqueness
3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is unique due to its fused heterocyclic structure, which combines the properties of both thiophene and pyrrolo[3,2-c]pyridin-2-one.
Properties
CAS No. |
834858-99-0 |
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Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethylidene)-1H-pyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-9(6-8-2-1-5-16-8)10-7-13-4-3-11(10)14-12/h1-7H,(H,14,15) |
InChI Key |
ZXWRVFSRGWPADW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C2C3=C(C=CN=C3)NC2=O |
Origin of Product |
United States |
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